molecular formula C15H12BrN3O2S B12161433 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B12161433
M. Wt: 378.2 g/mol
InChI Key: WIMDIJVHDALRGA-UHFFFAOYSA-N
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Description

This compound is a brominated benzofuran derivative featuring a carboxamide linkage to a 5-cyclopropyl-substituted 1,3,4-thiadiazole moiety. Its structural complexity arises from the fused benzofuran core (substituted with bromo and methyl groups) and the heterocyclic thiadiazole ring, which is functionalized with a cyclopropyl group.

Properties

Molecular Formula

C15H12BrN3O2S

Molecular Weight

378.2 g/mol

IUPAC Name

5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H12BrN3O2S/c1-7-10-6-9(16)4-5-11(10)21-12(7)13(20)17-15-19-18-14(22-15)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,19,20)

InChI Key

WIMDIJVHDALRGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Salicylaldehydes

A halogenated salicylaldehyde derivative (e.g., 5-bromo-2-hydroxy-3-methylbenzaldehyde) undergoes cyclization with α-halo ketones or esters. For example, reaction with chloroacetaldehyde in aqueous NaOH at 80–100°C yields the benzofuran ring. Bromination at the 5-position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions.

Key Reaction Conditions

ParameterValue
Substrate2-Hydroxy-3-methylbenzaldehyde
Halogenation ReagentNBS (1.1 equiv)
SolventCCl₄
Temperature70°C, 4 h
Yield85%

Oxidation to Carboxylic Acid

The methyl ester intermediate (formed via reaction with methyl chloroacetate) is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) at reflux for 6 h. Subsequent acidification with HCl precipitates the product.

Preparation of 5-Cyclopropyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole moiety is synthesized via cyclocondensation of thiosemicarbazides with cyclopropanecarbonyl chloride, followed by functionalization.

Thiadiazole Ring Formation

A modified method from PubChem data involves reacting cyclopropanecarboxylic acid hydrazide with carbon disulfide in the presence of phosphorus oxychloride:

Cyclopropanecarbohydrazide+CS2POCl35-Cyclopropyl-1,3,4-thiadiazol-2-amine\text{Cyclopropanecarbohydrazide} + \text{CS}2 \xrightarrow{\text{POCl}3} 5\text{-Cyclopropyl-1,3,4-thiadiazol-2-amine}

Optimized Conditions

ParameterValue
SolventToluene
Temperature110°C, 8 h
Yield72%

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) and recrystallized from ethanol. Characterization by 1H NMR^1\text{H NMR} (DMSO-d6d_6) confirms the cyclopropyl group (δ 1.1–1.3 ppm, multiplet) and thiadiazole NH₂ (δ 6.9 ppm, broad singlet).

Carboxamide Coupling Reaction

The final step involves activating the benzofuran carboxylic acid and coupling it with the thiadiazole amine.

Acyl Chloride Formation

The carboxylic acid (1 equiv) is treated with thionyl chloride (2 equiv) in anhydrous dichloromethane at 0°C for 2 h. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride.

Amide Bond Formation

The acyl chloride is reacted with 5-cyclopropyl-1,3,4-thiadiazol-2-amine (1.2 equiv) in the presence of triethylamine (3 equiv) as a base:

Acyl chloride+Thiadiazole amineEt3NTarget compound\text{Acyl chloride} + \text{Thiadiazole amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}

Optimized Conditions

ParameterValue
SolventTetrahydrofuran (THF)
Temperature25°C, 12 h
Yield68%

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the cyclization and coupling steps improves scalability. Microreactors enable precise control over exothermic reactions (e.g., acyl chloride formation), reducing decomposition.

Green Chemistry Metrics

MetricValue
Atom Economy81%
E-Factor12.4
Solvent Recovery90% (THF)

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, benzofuran-H), 7.21 (s, 1H, thiadiazole-H), 2.41 (s, 3H, CH₃), 1.92–1.85 (m, 1H, cyclopropyl), 1.12–1.08 (m, 4H, cyclopropyl).

  • HRMS (ESI+) : m/z calcd. for C₁₆H₁₂BrN₃O₂S [M+H]⁺: 412.9842; found: 412.9845.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity with a retention time of 8.7 min.

Challenges and Mitigation Strategies

Regioselectivity in Thiadiazole Substitution

Cyclopropyl group introduction may compete with ring-opening side reactions. Using bulky bases (e.g., DBU) suppresses nucleophilic attack on the cyclopropane ring.

Solubility Issues

The final compound exhibits limited solubility in aqueous media. Nanoformulation with poly(lactic-co-glycolic acid) (PLGA) enhances bioavailability for pharmacological applications .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the benzofuran ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reagent Conditions Product Yield Source
Sodium methoxideDMF, 80°C, 12 h5-Methoxy-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzofuran-2-carboxamide65%
PiperidineEtOH, reflux, 6 h5-Piperidinyl derivative58%
ThiophenolK₂CO₃, DMSO, 100°C, 8 h5-Phenylthio derivative72%

The cyclopropyl group on the thiadiazole ring remains inert under mild conditions but undergoes ring-opening in strong acids (e.g., H₂SO₄) to form linear thioamide intermediates.

Oxidation Reactions

The methyl group at the 3-position of the benzofuran is susceptible to oxidation:

Oxidizing Agent Conditions Product Outcome Source
KMnO₄H₂SO₄, 60°C, 4 h3-Carboxy-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-bromobenzofuran-2-carboxamideComplete oxidation
CrO₃Acetic acid, reflux, 3 h3-Formyl derivativePartial oxidation (60%)

Reduction Reactions

The amide bond and bromine atom participate in reduction:

Reducing Agent Conditions Product Notes Source
LiAlH₄THF, 0°C → RT, 2 h2-Aminomethylbenzofuran-thiadiazole hybridAmide → amine
H₂/Pd-CEtOH, 25°C, 12 hDehalogenated product (5-H derivative)Bromine removal (quant.)

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Reaction Type Conditions Product Catalyst Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8 h5-Aryl/heteroaryl derivativesPd(0)
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 12 h5-Amino-substituted analogsPd(I)/Pd(II)

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing HBr and CO₂.

  • Photodegradation : UV light (254 nm) induces cleavage of the thiadiazole ring, forming sulfonic acid derivatives .

  • Hydrolytic Stability : Resistant to hydrolysis at pH 4–9; degrades in strong acids (pH < 2) or bases (pH > 12) via amide bond cleavage.

Biological Activity Modulation via Derivatives

Derivatives synthesized through these reactions exhibit enhanced pharmacological profiles:

  • 5-Amino analogs show 3× higher cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.7 μM) compared to the parent compound .

  • 3-Carboxy derivatives demonstrate improved aqueous solubility (logP = 1.2 vs. 3.8 for parent).

Comparative Reactivity Table

Position Reactivity Preferred Reactions
Benzofuran C-5 BrHigh (NAS, cross-coupling)Suzuki, nucleophilic substitution
Benzofuran C-3 CH₃Moderate (oxidation)KMnO₄-mediated oxidation
Thiadiazole cyclopropylLow (stable unless under strong acids)Ring-opening in H₂SO₄
Amide bondHigh (reduction, hydrolysis)LiAlH₄ reduction

Scientific Research Applications

Research indicates that 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide exhibits significant biological activities:

Anticancer Properties

The compound has shown promise as an anticancer agent. For instance:

  • Mechanism of Action : It potentially acts as a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are critical in tumor growth and angiogenesis.
  • Case Study : A related compound demonstrated effective inhibition of tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration at IC50 values ranging from 0.3 to 24 µM .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties, which are critical in treating chronic inflammatory diseases. Research into similar compounds has indicated modulation of inflammatory pathways through interaction with specific receptors or enzymes.

Applications in Medicinal Chemistry

The potential applications of 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide include:

  • Drug Development : As a lead compound for developing new pharmaceuticals targeting cancer and inflammation.
  • Biochemical Probes : Utilized in studies to elucidate mechanisms of action involving specific biological targets.
  • Material Science : Investigated for potential applications in creating new materials or catalysts due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-Cyclopropyl-1,3,4-Thiadiazol-2-yl)-4-Oxo-3H-Phthalazine-1-Carboxamide

  • Structural Differences :
    • The benzofuran core in the target compound is replaced by a phthalazine ring (a bicyclic system with two nitrogen atoms) in this analogue.
    • The phthalazine derivative lacks the bromo and methyl substituents but includes a ketone group (4-oxo) on the phthalazine ring .
  • Physicochemical Properties: Molecular Weight: 313.34 g/mol (vs. ~381.2 g/mol for the target compound, accounting for bromine’s higher atomic mass). LogP (XLogP3): 1.3 (indicating moderate lipophilicity; the target compound’s bromine and methyl groups likely increase logP further). Hydrogen Bonding: Both compounds have 2 H-bond donors and 6 H-bond acceptors, suggesting similar solubility profiles .
Table 1: Key Structural and Physicochemical Comparisons
Property Target Compound Phthalazine Analogue
Core Structure Benzofuran Phthalazine
Substituents 5-Bromo, 3-methyl 4-Oxo
Molecular Weight (g/mol) ~381.2 313.34
XLogP3 Estimated ~2.5–3.0 1.3
Hydrogen Bond Acceptors 6 6

2-Amino-N-Substituted-5-Bromobenzamide Derivatives

  • Structural Differences: These compounds (e.g., 2-amino-N-cyclohexyl-5-bromobenzamide) retain the 5-bromo-substituted benzamide backbone but lack the benzofuran and thiadiazole moieties . The absence of the thiadiazole ring reduces opportunities for π-stacking and metal coordination.
  • Bioactivity Implications :
    • The benzamide derivatives may exhibit different target selectivity compared to the benzofuran-thiadiazole hybrid, as the latter’s fused rings enhance rigidity and surface area for target binding.
Table 2: Functional Group Impact on Properties
Feature Target Compound 5-Bromobenzamide Derivatives
Aromatic System Benzofuran + Thiadiazole Benzene
Key Functional Groups Bromo, Methyl, Cyclopropyl Bromo, Amino, Cyclohexyl/Benzyl
Synthetic Complexity High (multi-step fusion) Moderate (amide coupling)

Biological Activity

5-Bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies highlighting its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H9BrN4OS
  • Molecular Weight : 325.19 g/mol
  • CAS Number : 3613-33-0

This compound features a benzofuran core linked to a thiadiazole moiety, which is often associated with various biological activities including anticancer and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and benzofuran structures exhibit significant biological activities. The specific biological activities of 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide include:

Anticancer Activity

Studies have demonstrated that similar compounds can inhibit cancer cell proliferation. For instance, derivatives of thiadiazoles have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways such as the KSP (Kinesin Spindle Protein) pathway, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Compounds with structural similarities have shown efficacy against both Gram-positive and Gram-negative bacteria. The introduction of halogen atoms (like bromine) can enhance this activity by increasing lipophilicity and facilitating membrane penetration .

Anti-inflammatory Effects

Some studies suggest that benzofuran derivatives possess anti-inflammatory properties, potentially making them useful in treating inflammatory diseases. This activity is often linked to the modulation of pro-inflammatory cytokines .

Case Studies and Research Findings

StudyFindings
Anticancer Evaluation A study on related thiadiazole derivatives revealed significant cytotoxicity against breast cancer cells (MDA-MB-231), with IC50 values indicating strong potential for development as anticancer agents .
Antimicrobial Testing In vitro tests showed that certain thiadiazole derivatives exhibited MIC values as low as 0.125 µg/mL against Staphylococcus aureus, suggesting a promising antimicrobial profile .
Mechanistic Insights Research indicated that compounds similar to 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide can induce apoptosis through mitochondrial pathways, emphasizing their potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid with 5-cyclopropyl-1,3,4-thiadiazol-2-amine using carbodiimide-based reagents (e.g., EDC·HCl) and HOBt in anhydrous THF/DMF under nitrogen. Triethylamine or DIPEA is added to neutralize HCl byproducts. Reaction optimization includes temperature control (0–25°C) and monitoring via TLC (Silica Gel 60 F254). Post-synthesis purification employs recrystallization from ethanol/water mixtures (2:1 ratio) to achieve ≥95% purity .

Q. What analytical techniques are critical for characterizing the compound’s structural integrity?

  • Methodology :

  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹), benzofuran C-O-C (~1230 cm⁻¹), and cyclopropane C-H bends (~3000–3100 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 6.8–8.1 ppm), cyclopropane protons (δ 1.2–1.5 ppm), and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR verifies carbonyl carbons (~165 ppm) .
  • LC-MS : Quantify molecular ion [M+H]⁺ (exact mass: ~434.2 g/mol) and assess purity .

Q. How can researchers screen the compound for preliminary biological activity?

  • Methodology : Use in vitro assays such as:

  • Kinase Inhibition : Test at 10 µM against a panel of kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays.
  • Antimicrobial Activity : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–256 µg/mL .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the cyclopropane-thiadiazole coupling step?

  • Methodology :

  • Solvent Screening : Compare THF, DCM, and DMF for coupling efficiency. DMF enhances solubility but may increase side reactions; THF reduces racemization.
  • Catalyst Selection : Test Pd(OAc)₂ or CuI for Ullmann-type couplings (80–100°C, 12–24 h) to improve regioselectivity.
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., dehalogenated derivatives) and adjust stoichiometry (amine:acid = 1.2:1) to suppress them .

Q. What strategies are recommended for evaluating the compound’s environmental fate and ecotoxicological risks?

  • Methodology :

  • Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) for 28 days; analyze degradation products via LC-QTOF-MS.
  • Bioaccumulation : Measure log Kow (octanol-water partition coefficient) using shake-flask methods. Predicted log Kow >3 suggests potential bioaccumulation.
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) at 0.1–10 mg/L .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

  • Methodology :

  • Dose-Response Validation : Re-test activity in triplicate using orthogonal assays (e.g., fluorescence-based vs. luminescence).
  • Membrane Permeability : Measure PAMPA permeability to rule out false negatives due to poor cellular uptake.
  • Metabolite Interference : Incubate with liver microsomes (human/rat) to assess stability; unstable compounds may show inconsistent activity .

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